molecular formula C9H9N3O2 B11907322 7-Amino-3-methoxyquinoxalin-2-ol CAS No. 69904-12-7

7-Amino-3-methoxyquinoxalin-2-ol

Cat. No.: B11907322
CAS No.: 69904-12-7
M. Wt: 191.19 g/mol
InChI Key: VYWPOOWGUIAQCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Amino-3-methoxyquinoxalin-2-ol is a heterocyclic compound with the molecular formula C₉H₉N₃O₂. It belongs to the quinoxaline family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of an amino group at the 7th position, a methoxy group at the 3rd position, and a hydroxyl group at the 2nd position of the quinoxaline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-3-methoxyquinoxalin-2-ol typically involves the condensation of 3-methoxy-2-nitroaniline with glyoxal in the presence of a reducing agent. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The resulting intermediate is then reduced to yield the desired compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 7-Amino-3-methoxyquinoxalin-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various quinoxaline derivatives with altered functional groups, which can exhibit different biological activities .

Scientific Research Applications

7-Amino-3-methoxyquinoxalin-2-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Amino-3-methoxyquinoxalin-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. It can also interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 7-Amino-3-methoxyquinoxalin-2-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the amino, methoxy, and hydroxyl groups allows for diverse chemical modifications and enhances its potential as a versatile scaffold in drug discovery .

Properties

CAS No.

69904-12-7

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

7-amino-3-methoxy-1H-quinoxalin-2-one

InChI

InChI=1S/C9H9N3O2/c1-14-9-8(13)11-7-4-5(10)2-3-6(7)12-9/h2-4H,10H2,1H3,(H,11,13)

InChI Key

VYWPOOWGUIAQCI-UHFFFAOYSA-N

Canonical SMILES

COC1=NC2=C(C=C(C=C2)N)NC1=O

Origin of Product

United States

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